![molecular formula C12H10ClNO3 B2943244 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester CAS No. 262855-27-6](/img/structure/B2943244.png)
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Overview
Description
The compound “5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 4-chlorophenyl group, a methyl group, and a carboxylic acid methyl ester group .
Scientific Research Applications
Antiviral Activity
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps . The bioassay tests showed that these compounds possessed certain anti-tobacco mosaic virus activity .
Antifungal Properties
Sulfonamide derivatives have been reported to possess antifungal properties . This suggests that the 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester could potentially be used in the development of antifungal agents.
Herbicidal Applications
Sulfonamide derivatives have also been reported to have herbicidal properties . This indicates a potential use of this compound in the development of herbicides.
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles prepared by different groups have often displayed anticonvulsant properties . This suggests a potential application of this compound in the treatment of seizures.
Antibacterial Properties
1,3,4-thiadiazoles have also shown antibacterial properties . This suggests that the compound could potentially be used in the development of antibacterial agents.
Anti-Tumor Activity
In previous work, a series of 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit the growth of tumor cells . This suggests a potential application of this compound in cancer treatment.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The chlorophenol group, for instance, is known to have a negative inductive effect, reducing the negative charge located on the oxygen of the phenolate anion . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
Methyl esters are known to be readily absorbed and distributed in the body, and they are typically metabolized by esterases to produce the corresponding carboxylic acids .
Result of Action
For instance, a compound with a similar structure showed significant sPLA2 inhibition activity, comparable or more to ursolic acid .
properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNQFHTYSSCVAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325290 | |
Record name | methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729992 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester | |
CAS RN |
262855-27-6 | |
Record name | methyl 5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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